Hexafluoro-1,2-diphenylcyclobutane
Description
Significance of Fluorinated Cyclobutanes in Organic Chemistry
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorinated cyclobutanes, in particular, are of significant interest for several reasons:
Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence a molecule's acidity (pKa), lipophilicity, and metabolic stability. These modifications are highly valuable in the design of new pharmaceuticals and agrochemicals.
Bioactivity and Drug Design: The cyclobutane (B1203170) motif itself is found in a number of bioactive molecules and FDA-approved drugs. When combined with fluorine, the resulting structure can act as a valuable pharmacophore, potentially enhancing binding affinity to biological targets and improving drug efficacy. The constrained nature of the cyclobutane ring can also lock a molecule into a specific conformation, which is a key strategy in drug design to reduce off-target effects.
Materials Science: The unique electronic properties imparted by fluorine make fluorinated cyclobutanes attractive building blocks for advanced materials, including polymers and liquid crystals with tailored thermal and electronic characteristics.
Rationale for Investigating Hexafluoro-1,2-diphenylcyclobutane within Strained Ring Systems
Cyclobutane possesses significant ring strain due to the deviation of its bond angles from the ideal 109.5° of a tetrahedral carbon. This inherent strain makes the ring susceptible to opening reactions, a feature that can be harnessed in synthetic chemistry.
The rationale for investigating a molecule like this compound within the context of strained rings is multifaceted:
Influence on Ring Stability and Conformation: The presence of six fluorine atoms and two phenyl groups on the cyclobutane core would be expected to have a dramatic effect on the ring's stability and preferred conformation. The steric bulk of the phenyl groups and the electrostatic interactions of the C-F bonds would likely influence the puckering of the cyclobutane ring. Studies on the parent compound, 1,2-diphenylcyclobutane (B1205685), have shown that the trans isomer adopts a rigid conformation with the phenyl groups in diequatorial positions, while the cis isomer is more flexible. researchgate.net
Unique Reactivity: The combination of ring strain and the strong electron-withdrawing nature of the fluorine atoms could lead to novel and predictable reactivity. For instance, it could influence the course of cycloaddition and ring-opening reactions, providing access to complex molecular architectures that are otherwise difficult to synthesize. nih.govrsc.org
Probing Reaction Mechanisms: The well-defined stereochemistry of cis- and trans-1,2-diphenylcyclobutane (B1247397) has made them useful probes for studying the mechanisms of thermal and photochemical reactions. The hexafluorinated analogue could serve a similar purpose in studies of reactions involving fluorinated compounds.
Overview of Key Research Avenues for Fluorinated Cyclobutane Architectures
The broader field of fluorinated cyclobutane chemistry points to several key research avenues that would be relevant for this compound:
Development of Novel Synthetic Methodologies: A primary challenge in the study of complex molecules is their synthesis. For this compound, research could focus on developing stereoselective methods for its preparation. Potential routes could include the [2+2] photocycloaddition of a fluorinated stilbene (B7821643) derivative or the direct fluorination of 1,2-diphenylcyclobutane, although the latter would likely be challenging to control. orgsyn.org
Exploration in Medicinal Chemistry: Given the established role of fluorinated compounds in pharmaceuticals, a key research avenue would be the synthesis and biological evaluation of this compound and its derivatives. Investigations could explore its potential as an anti-cancer agent, an anti-inflammatory drug, or a tool for probing biological systems. While the parent trans-1,2-diphenylcyclobutane did not show estrogenic activity itself, it was found to become active after metabolic hydroxylation, suggesting that derivatives can interact with biological systems. ebi.ac.uk
Application in Materials Science: The high fluorine content and the presence of aromatic rings in this compound suggest potential applications in materials science. Research could be directed towards its use as a monomer for the synthesis of fluoropolymers with high thermal stability, chemical resistance, and specific optical properties.
While direct experimental data on this compound is scarce in the current body of scientific literature, the foundational knowledge of its constituent parts provides a strong rationale for its investigation. The unique combination of ring strain, fluorine substitution, and phenyl groups makes it a compelling target for synthetic chemists and a potential source of novel bioactive compounds and advanced materials.
Data Tables
Due to the limited availability of published research on this compound, a data table for this specific compound cannot be provided. However, the properties of the parent compounds, cis- and trans-1,2-diphenylcyclobutane, offer a valuable point of reference.
Table 1: Physical and Chemical Properties of cis-1,2-Diphenylcyclobutane
| Property | Value | Reference |
| IUPAC Name | [(1S,2R)-2-phenylcyclobutyl]benzene | nih.gov |
| Molecular Formula | C₁₆H₁₆ | nih.gov |
| Molecular Weight | 208.30 g/mol | nih.gov |
| CAS Number | 7694-30-6 | nih.gov |
| Monoisotopic Mass | 208.125200510 Da | nih.gov |
| XLogP3 | 4.6 | nih.gov |
| Physical Description | Solid |
Table 2: Physical and Chemical Properties of trans-1,2-Diphenylcyclobutane
| Property | Value | Reference |
| IUPAC Name | [(1R,2R)-2-phenylcyclobutyl]benzene | nih.gov |
| Molecular Formula | C₁₆H₁₆ | nih.gov |
| Molecular Weight | 208.30 g/mol | nih.gov |
| CAS Number | 20071-09-4 | nih.gov |
| Monoisotopic Mass | 208.125200510 Da | nih.gov |
| XLogP3 | 4.6 | nih.gov |
| Melting Point | 75-77 °C | ontosight.ai |
Structure
2D Structure
Properties
IUPAC Name |
(1,2,2,3,3,4-hexafluoro-4-phenylcyclobutyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6/c17-13(11-7-3-1-4-8-11)14(18,12-9-5-2-6-10-12)16(21,22)15(13,19)20/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSQCBMUGJZDHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(C(C2(F)F)(F)F)(C3=CC=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301183290 | |
| Record name | 1,1′-(1,2,3,3,4,4-Hexafluoro-1,2-cyclobutanediyl)bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236736-28-0 | |
| Record name | 1,1′-(1,2,3,3,4,4-Hexafluoro-1,2-cyclobutanediyl)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=236736-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(1,2,3,3,4,4-Hexafluoro-1,2-cyclobutanediyl)bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms in Hexafluoro 1,2 Diphenylcyclobutane Formation and Transformations
Mechanistic Pathways of [2+2] Cycloadditions Involving Fluorine
The [2+2] cycloaddition is a fundamental reaction for the synthesis of cyclobutane (B1203170) rings. The introduction of fluorine atoms onto the reacting olefins significantly alters the mechanistic landscape of this process.
Diradical Intermediates and Periselectivity in Fluoro-olefin Cycloadditions
The cycloaddition of fluoro-olefins often proceeds through a stepwise mechanism involving diradical intermediates, rather than a concerted [π2s + π2a] pathway. The stability of these diradical species is influenced by the substitution pattern of the fluorine atoms. The periselectivity of the reaction, which dictates whether a [2+2] or other cycloaddition products are formed, is also affected by the electronic nature of the fluorinated olefins.
In some cases, the cycloaddition can be promoted by photo-sensitization, where energy transfer from an excited state sensitizer (B1316253) to the alkene leads to the formation of a triplet state, which then undergoes cycloaddition. nih.gov This approach has been successfully employed for the synthesis of cyclobutylboronates from alkenylboronates and alkenes. nih.gov The mechanism is distinct in that the energy transfer occurs with the alkenylboronate. nih.gov
Influence of Fluorine Substitution on Cycloaddition Regio- and Stereoselectivity
The substitution of hydrogen with fluorine has a profound effect on the regioselectivity and stereoselectivity of cycloaddition reactions. acs.org Fluorine's high electronegativity can significantly alter the electron density distribution in the olefin, thereby directing the orientation of the cycloaddition. acs.org For instance, in nucleophilic substitution reactions of strained heterocycles like aziridines, fluorine substitution dramatically influences reactivity and regioselectivity. acs.org Computational studies have shown a vast preference for nucleophilic attack at the carbon atom bearing the fluorine substituent. acs.org
The stereoselectivity of these reactions is also heavily influenced by the presence of fluorine. In the context of pentafluorosulfanylated cyclobutanes, both syn and anti isomers can be isolated, and the inherent selectivity can be manipulated by the use of additives like copper salts to favor the anti-stereoisomer. nih.govnih.gov The stereochemical outcome is a result of the complex interplay between steric and electronic effects during the formation of the cyclobutane ring.
Strain-Release Driven Reactivity of Fluorinated Cyclobutane Rings
Fluorinated cyclobutane rings, including hexafluoro-1,2-diphenylcyclobutane, possess significant ring strain, which can be harnessed to drive a variety of chemical transformations.
Activation Barriers and Energy Landscapes in Ring Opening Reactions
The ring-opening of cyclobutanes is a process governed by the activation energy required to break the C-C bonds of the ring. The presence of fluorine atoms can influence these activation barriers. Theoretical studies on the unimolecular decomposition of cycloalkanes have shown that a significant portion of the ring strain energy is removed during the activation process. arxiv.org The energy landscapes of these reactions can be complex, with the possibility of multiple competing pathways. arxiv.orgresearchgate.net For instance, in the ring-opening of cyclopropane (B1198618) derivatives, the presence of fluorine can lead to "uphill bifurcations" on the potential energy surface, where the reaction pathway splits after the transition state. arxiv.orgresearchgate.net
The activation strain model is a useful tool for understanding the factors that determine the activation energy of ring-opening reactions. nih.gov This model reveals that the deformation energy of the reactants is a key factor in determining the activation barrier. nih.gov
Overcoming Radical Polarity Mismatches via Strain Release in Cyclobutanes
A significant challenge in radical reactions is the "radical polarity mismatch," where the reaction between a nucleophilic radical and an electron-deficient alkene, or an electrophilic radical and an electron-rich alkene, is disfavored. The strain release associated with the ring-opening of highly strained molecules like [1.1.0]bicyclobutanes (BCBs) can provide the necessary driving force to overcome this mismatch. nih.govrsc.org This strategy has been successfully employed in the pentafluorosulfanylation of BCBs using the electrophilic SF5 radical, even when the BCB is substituted with electron-withdrawing groups. nih.govnih.gov This approach has enabled the synthesis of a variety of pentafluorosulfanylated cyclobutanes. nih.govnih.gov
C-F Bond Activation and Functionalization Strategies in Related Systems
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective activation and functionalization a significant challenge. numberanalytics.com However, the development of methods for C-F bond activation is crucial for the synthesis of novel fluorinated compounds and for the modification of existing ones. baranlab.orgrsc.org
Transition metal-mediated C-F activation has emerged as a powerful tool for this purpose. numberanalytics.comresearchgate.net Various transition metal complexes have been shown to cleave C-F bonds, enabling the introduction of new functional groups. researchgate.net These reactions often require high temperatures, but methods for activating C-F bonds at ambient temperatures are being developed. researchgate.net
Non-metal-mediated C-F activation strategies have also been explored, utilizing strong bases, highly reactive species like radicals or carbenes, or frustrated Lewis pairs (FLPs). numberanalytics.com
The activation of C-F bonds in trifluoromethyl (CF3) groups is of particular interest. rsc.org Due to the electron-deficient nature of the CF3 group, α-trifluoromethylstyrenes exhibit unique reactivity in C-F bond activation, undergoing reactions such as SN2'-type, SNV, and ipso-substitution. rsc.org
The insights gained from studying C-F bond activation in these related systems can inform the development of new strategies for the functionalization of this compound and other highly fluorinated molecules.
Interactive Data Table: Regioselectivity in Nucleophilic Attack on Fluoroaziridine
The following table, based on computational data, illustrates the profound effect of fluorine substitution on the regioselectivity of nucleophilic attack by ammonia (B1221849) on 2-fluoroaziridine.
| Attacking Position | Relative Reactivity (Gas Phase, 298 K) |
| 3-position (C-F) | > 10^11 |
| 2-position (C-H) | 1 |
| Data derived from computational studies at the MP2(Full)/6-311++G(d,p)//MP2(Full)/6-31+G(d) level of theory. acs.org |
Radical Chemistry and Rearrangements within Fluorinated Cyclobutane Architectures
The formation and subsequent transformation of fluorinated cyclobutanes, such as this compound, are significantly influenced by radical-mediated pathways. These pathways are crucial for understanding both the synthesis of the cyclobutane ring and its potential for structural rearrangements. The high ring strain inherent in the cyclobutane system, combined with the strong electronic effects of fluorine substituents, dictates the behavior of radical intermediates in these architectures.
The primary route for synthesizing cyclobutane rings often involves the [2+2] cycloaddition of alkenes. nsf.govyoutube.com In the case of this compound, a plausible synthetic pathway is the photochemical dimerization of a fluorinated styrene (B11656) precursor, such as α,β,β-trifluorostyrene. These reactions, often initiated by UV light or visible-light photocatalysts, typically proceed through a stepwise mechanism involving radical intermediates rather than a concerted process. nih.gov
The mechanism commences with the photochemical excitation of an alkene molecule to its excited state, which then reacts with a ground-state alkene molecule to form a 1,4-diradical intermediate. nih.gov The regioselectivity of this dimerization is governed by the stability of the resulting radicals. For styrene derivatives, the formation of more stable benzylic radicals is strongly favored. In the dimerization of a trifluorostyrene (B1584497), this preference leads to a "head-to-head" cycloaddition, yielding the 1,2-diphenyl-substituted cyclobutane structure. The process can be summarized in three key stages:
Initiation: Absorption of light by the alkene precursor, leading to an excited state.
Propagation: The excited alkene attacks a ground-state alkene, forming a 1,4-diradical intermediate where the radical centers are stabilized by the adjacent phenyl groups.
Termination: Intramolecular combination of the radical centers (ring closure) forms the stable cyclobutane ring.
The stability of the intermediates is paramount in determining the reaction's outcome.
| Intermediate Type | Structure | Key Stabilizing Factors | Predicted Regiochemical Outcome |
|---|---|---|---|
| Head-to-Head 1,4-Diradical | A 1,4-diradical with both radical centers at benzylic positions. | Resonance stabilization from two phenyl groups. Inductive effect of fluorine atoms. | Favored; leads to 1,2-diphenyl substitution pattern. |
| Head-to-Tail 1,4-Diradical | A 1,4-diradical with one benzylic radical and one trifluoromethyl-substituted radical. | Resonance stabilization from one phenyl group. | Disfavored due to lower overall radical stability. |
| Tail-to-Tail 1,4-Diradical | A 1,4-diradical with both radical centers on the CF2 carbons. | No benzylic resonance stabilization. | Highly disfavored. |
Beyond synthesis, radical chemistry also governs the rearrangements of fluorinated cyclobutane architectures. The significant strain energy of the cyclobutane ring (approximately 26 kcal/mol) can be released through ring-opening reactions initiated by the formation of a radical adjacent to the ring. rsc.org This process, known as β-scission, is a common reaction for cyclobutylcarbinyl radicals.
Recent studies on photoredox-enabled ring-opening of cyclobutanes have demonstrated that a carbon radical adjacent to the ring can trigger C-C bond cleavage to yield linear, unsaturated compounds. rsc.org This type of rearrangement is driven by the formation of a more stable, delocalized radical and the release of ring strain. For a molecule like this compound, a radical generated at a substituent position could initiate a ring-opening cascade, leading to various linear fluorinated compounds. The specific products would depend on which C-C bond in the ring cleaves, a process influenced by the substitution pattern and the stability of the resulting open-chain radical.
| Rearrangement Type | Triggering Event | Driving Force | Potential Product Type |
|---|---|---|---|
| Radical Ring-Opening (β-Scission) | Formation of a radical on an atom adjacent to the cyclobutane ring (e.g., via hydrogen abstraction). | Release of ring strain; formation of a stable alkyl or resonance-stabilized radical. | γ,δ-Unsaturated linear compounds. rsc.org |
| Intramolecular Radical Addition | Formation of a radical within a substituent chain attached to the ring. | Formation of a new, more stable ring system (e.g., 5- or 6-membered). | Bicyclic or spirocyclic compounds. |
| Fluorine Atom Migration | Formation of a radical center on the cyclobutane ring itself. | Formation of a thermodynamically more stable radical isomer. | Isomeric fluorinated cyclobutanes. |
Stereochemical and Conformational Analysis of Hexafluoro 1,2 Diphenylcyclobutane
Conformational Preferences of the Cyclobutane (B1203170) Ring in Highly Fluorinated Systems
The cyclobutane ring is inherently strained, and this strain is managed through a delicate balance of angle and torsional forces, which are further complicated by heavy substitution.
A planar cyclobutane would have internal C-C-C bond angles of 90 degrees, a significant deviation from the ideal tetrahedral angle of 109.5 degrees. This deviation results in considerable angle strain. To alleviate the torsional strain that would arise from all hydrogen atoms being fully eclipsed in a planar structure, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation. acs.orgresearchgate.net This puckering reduces the torsional strain by staggering the substituents on adjacent carbons, but it comes at the cost of slightly increased angle strain, as the C-C-C bond angles decrease further to about 88 degrees. youtube.com
In highly fluorinated systems, the fundamental preference for a puckered conformation remains. The introduction of fluorine atoms, however, can alter the geometry. The high electronegativity of fluorine and the polarity of the C-F bonds can influence bond lengths and angles within the ring. While the ring remains puckered, the degree of puckering and the barrier to ring inversion can be modified compared to the non-fluorinated parent cyclobutane. For unsubstituted cyclobutane, the puckering angle has been measured at approximately 35 degrees. youtube.com
| Cycloalkane | Total Strain Energy (kcal/mol) | Planar C-C-C Angle | Actual C-C-C Angle (in puckered form) |
|---|---|---|---|
| Cyclopropane (B1198618) | 27.5 | 60° | 60° (planar) |
| Cyclobutane | 26.4 | 90° | ~88° |
| Cyclopentane | 6.2 | 108° | ~105° |
The puckered cyclobutane ring is not static; it undergoes a rapid process of ring-flipping, or pseudorotation, where the "flap" of the butterfly rapidly inverts. In the parent cyclobutane, this process has a very low energy barrier. However, the presence of six fluorine atoms and two large phenyl groups in hexafluoro-1,2-diphenylcyclobutane dramatically alters these dynamics.
The bulky phenyl groups introduce significant steric hindrance. To minimize this repulsion, they will preferentially occupy positions that place them as far from each other and from the fluorine atoms as possible. This steric demand can create a much higher energy barrier for ring inversion, effectively locking the ring into a more rigid conformation compared to less substituted cyclobutanes. nih.gov The aryl groups are expected to orient themselves out of the plane of the cyclobutane ring to avoid steric clashes. acs.org
Furthermore, the six highly electronegative fluorine atoms introduce strong dipole moments into the C-F bonds. These dipoles can engage in intramolecular electrostatic interactions (both attractive and repulsive) with each other and with the electron-rich phenyl groups. These electronic effects, combined with the steric demands of the substituents, create a complex potential energy surface for the molecule, leading to a strong preference for a single, well-defined, low-energy conformation and a significant barrier to pseudorotation.
Diastereomeric and Enantiomeric Considerations in Synthesis and Reactivity
The 1,2-disubstituted nature of the cyclobutane core gives rise to stereoisomerism. Specifically, this compound can exist as cis and trans diastereomers, where the two phenyl groups are on the same or opposite sides of the ring, respectively.
trans-Hexafluoro-1,2-diphenylcyclobutane: In this isomer, the two phenyl groups are on opposite faces of the cyclobutane ring. This molecule is chiral and can exist as a pair of non-superimposable mirror images, or enantiomers: (1R,2R) and (1S,2S).
cis-Hexafluoro-1,2-diphenylcyclobutane: Here, the two phenyl groups are on the same face of the ring. Depending on the substitution pattern of the fluorine atoms, this isomer could be a meso compound (if a plane of symmetry exists) or it could also be chiral and exist as an enantiomeric pair. libretexts.org
The synthesis of these compounds, often achieved through [2+2] cycloaddition reactions, is highly dependent on stereochemical control. The stereochemistry of the starting materials and the reaction conditions dictate the ratio of cis to trans isomers formed. nih.gov For instance, the photochemical [2+2] cycloaddition of stilbene (B7821643) (1,2-diphenylethene) with a hexafluorinated alkene would be a potential route. The stereospecificity of such reactions is crucial; for example, a concerted cycloaddition would typically see a cis-alkene yield a cis-substituted cyclobutane. Achieving enantiopure forms requires either using a chiral starting material, employing a chiral catalyst, or resolving a racemic mixture of the final products. acs.org
Steric and Electronic Effects on Stereochemical Outcomes and Isomer Distribution
The distribution of stereoisomers in the synthesis of this compound is governed by the interplay of steric and electronic effects in the reaction's transition state.
Steric Effects: The primary steric interaction is the repulsion between the two bulky phenyl groups. In the transition state leading to the cyclobutane ring, a geometry that places these groups far apart will be favored. This generally means that the formation of the trans isomer is thermodynamically more favorable than the cis isomer, as it minimizes the steric strain between the phenyl substituents. acs.org In many syntheses of 1,2-disubstituted cyclobutanes, the trans diastereomer is the major product for this reason. acs.org
Electronic Effects: The electronic nature of the substituents also plays a critical role. The six electron-withdrawing fluorine atoms make the cyclobutane ring electron-deficient. This can influence orbital interactions in the transition state of cycloaddition reactions. Furthermore, electrostatic interactions between the fluorine atoms and the pi-systems of the phenyl rings can stabilize or destabilize certain transition state geometries. For instance, attractive interactions between the partially negative fluorine atoms and partially positive atoms in the phenyl rings could favor specific conformations. However, steric repulsion is often the dominant factor in determining the diastereomeric outcome for very bulky groups like phenyl. nih.govacs.org In some cases, electronic factors can compete with or even override steric preferences, though this is less common with large, non-polar groups. acs.org
Theoretical and Computational Investigations of Hexafluoro 1,2 Diphenylcyclobutane
Quantum Chemical Methodologies for Fluorinated Cyclobutanes
The study of fluorinated cyclobutanes, including Hexafluoro-1,2-diphenylcyclobutane, benefits from a range of quantum chemical methods that can model their complex electronic environment. The high electronegativity of fluorine introduces significant electronic effects that require robust theoretical treatment.
Density Functional Theory (DFT) has become a widely used method for investigating the structure and properties of complex organic molecules due to its balance of accuracy and computational cost. mdpi.com For fluorinated compounds like this compound, DFT is instrumental in predicting geometric parameters, vibrational frequencies, and thermodynamic properties. mdpi.com
DFT calculations can effectively model the influence of the six fluorine atoms on the cyclobutane (B1203170) ring's geometry and the orientation of the phenyl groups. Hybrid functionals, such as B3LYP, are commonly employed for these types of calculations, often in conjunction with basis sets like 6-31G(d,p) to provide a good description of the electronic structure. mdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. Furthermore, DFT can be used to explore the molecule's chemical reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO) and the calculation of various reactivity descriptors. scispace.com For instance, the energies of the HOMO and LUMO can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack.
Table 1: Representative DFT Functionals and Basis Sets for Fluorinated Hydrocarbon Analysis
| Functional | Type | Basis Set | Typical Application |
| B3LYP | Hybrid GGA | 6-31G(d,p) | Geometry optimization, frequency calculations |
| M06-2X | Hybrid meta-GGA | def2-TZVP | Non-covalent interactions, thermochemistry |
| ωB97X-D | Range-separated hybrid with dispersion correction | cc-pVTZ | Systems with significant dispersion forces |
This table is generated based on common practices in computational chemistry for similar molecules and does not represent specific calculations on this compound.
While DFT is a powerful tool, for higher accuracy in energetic calculations, ab initio methods are often employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more rigorous treatments of electron correlation, which is crucial for accurately describing the interactions within highly fluorinated systems. researchgate.net
Coupled Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" for computational chemistry in terms of accuracy for single-reference systems. nih.gov These calculations are computationally more demanding but can provide very precise energetic information, such as conformational energies and reaction barriers. For a molecule like this compound, CCSD(T) calculations could be used to refine the relative energies of different stereoisomers or conformers, providing a benchmark for results obtained with more computationally efficient methods like DFT.
Prediction of Spectroscopic Parameters and Structural Attributes
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, theoretical calculations can predict various spectroscopic parameters.
Calculations of nuclear magnetic resonance (NMR) chemical shifts and coupling constants are particularly useful for characterizing fluorinated organic molecules. researchgate.net By computing the magnetic shielding tensors, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These predictions can help in the assignment of experimental spectra and provide a deeper understanding of the relationship between the molecule's structure and its spectroscopic signatures. Similarly, theoretical calculations of vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to identify characteristic vibrational modes of the molecule.
Table 2: Computationally Predicted Spectroscopic Data for a Model Fluorinated Cyclobutane
| Spectroscopic Parameter | Computational Method | Predicted Value |
| ¹⁹F NMR Chemical Shift (ppm) | GIAO-B3LYP/6-311+G(2d,p) | Varies by fluorine position |
| ¹³C NMR Chemical Shift (ppm) | GIAO-B3LYP/6-311+G(2d,p) | Varies by carbon position |
| C-F Stretching Frequency (cm⁻¹) | B3LYP/6-31G(d) | ~1100 - 1400 |
This table illustrates the type of data that can be generated; the values are hypothetical for a model compound.
Elucidating Reaction Pathways and Transition States through Computational Modeling
Computational modeling is a powerful tool for exploring the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, intermediates, and transition states. ethz.ch For this compound, this could involve studying its formation, for example, through the dimerization of a trifluorostyrene (B1584497) precursor, or its subsequent reactions.
By mapping the potential energy surface, computational methods can identify the lowest energy pathways for a given transformation. ethz.ch This involves locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating the activation energies. These calculations can provide insights into the kinetics and thermodynamics of the reaction, explaining observed product distributions and predicting the feasibility of new reactions. For instance, the mechanism of thermal or photochemical cycloaddition or cycloreversion reactions involving the cyclobutane ring could be investigated in detail.
Electronic Structure Analysis and Fluorine's Impact on Bonding in the Cyclobutane Ring
Computational analyses, such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), can be used to quantify these electronic effects. These methods can provide information about atomic charges, orbital interactions, and the nature of chemical bonds. For instance, NBO analysis can reveal hyperconjugative interactions between the C-F bonds and the cyclobutane ring's σ-framework, which can influence the ring's conformation and stability. The fluorine atoms can also affect the π-systems of the phenyl groups, modulating their electronic properties. The cumulative effect of the six fluorine atoms is a significant polarization of the C-F bonds and a general lowering of the molecule's orbital energies. mdpi.com This can lead to unique chemical and physical properties compared to its non-fluorinated analog.
Derivatization and Reactivity Studies of Hexafluoro 1,2 Diphenylcyclobutane Analogues
Ring-Opening Reactions and Subsequent Transformations of Fluorinated Cyclobutanes
The inherent ring strain of the cyclobutane (B1203170) core, approximately 26 kcal/mol, makes it susceptible to ring-opening reactions, which can be initiated thermally or photochemically. baranlab.org The presence of fluorine atoms significantly influences the reactivity and stability of the ring and adjacent bonds.
Thermal and Photochemical Ring-Opening:
Fluorinated cyclobutanes can undergo thermal or photochemical [2+2] cycloreversion, the reverse of their common synthesis route from fluoroolefins. baranlab.orgacs.org The specific outcome of these reactions is highly dependent on the substitution pattern of the cyclobutane ring. For instance, the thermal cycloreversion of a 1,2-disubstituted cyclobutane can yield two different alkenes or a mixture, depending on the substituents.
Photochemical reactions, often carried out in the presence of a photosensitizer like acetone (B3395972) or benzophenone, proceed via a 1,4-diradical intermediate. baranlab.orguomustansiriyah.edu.iq The stability and subsequent reaction pathway of this diradical are crucial in determining the final products. The principles of electrocyclic reactions, governed by the Woodward-Hoffmann rules, dictate the stereochemical outcome of these ring-opening processes, which differs between thermal and photochemical conditions. youtube.comyoutube.com Under photochemical activation, an electron is excited from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), leading to a change in the orbital symmetry and resulting in opposite stereoselectivity compared to thermal reactions. youtube.com
| Reaction Type | Conditions | Key Intermediate | Stereochemical Control |
| Thermal Cycloreversion | High Temperature | Concerted or Diradical | Woodward-Hoffmann Rules (Thermal) |
| Photochemical Cycloreversion | UV light, often with sensitizer (B1316253) | Triplet State 1,4-Diradical | Woodward-Hoffmann Rules (Photochemical) |
Subsequent transformations of the ring-opened products can be diverse. For example, the resulting fluoroolefins are valuable monomers for polymerization or can undergo further cycloaddition reactions.
Other Ring Transformations:
While complete ring-opening is a major pathway, other transformations can occur. For example, transition-metal-mediated C-F bond activation presents a powerful method for functionalizing fluorinated molecules without necessarily opening the ring. researchgate.net This approach can cleave a C-F bond and introduce other elements, creating valuable fluorinated building blocks. researchgate.net Additionally, reactions involving bicyclo[1.1.0]butanes (BCBs), which are highly strained precursors, can lead to functionalized cyclobutanes and spirocyclobutenes through various annulation and rearrangement reactions. acs.org
Functionalization Reactions of Peripheral Phenyl Groups
The phenyl groups attached to the hexafluorocyclobutane core can be modified using electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com These reactions allow for the introduction of a wide range of functional groups, thereby tuning the molecule's properties. The reactivity of the benzene (B151609) ring in EAS is governed by the nature of the substituent already present; in this case, the fluorinated cyclobutyl group. ucalgary.ca
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. youtube.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. youtube.com
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide with a Lewis acid catalyst. youtube.comyoutube.com
The hexafluorocyclobutyl substituent acts as a deactivating group due to the strong electron-withdrawing effect of the fluorine atoms. This effect reduces the electron density of the aromatic ring, making it less reactive towards electrophiles compared to unsubstituted benzene. Consequently, harsher reaction conditions may be required for substitution to occur. The substituent directs incoming electrophiles primarily to the meta position, although steric hindrance from the bulky cyclobutane ring can also influence the regioselectivity, sometimes favoring the less hindered para position. ucalgary.ca
| EAS Reaction | Reagents | Typical Product |
| Nitration | HNO₃, H₂SO₄ | 1-(m-nitrophenyl)-2-phenyl-hexafluorocyclobutane |
| Bromination | Br₂, FeBr₃ | 1-(m-bromophenyl)-2-phenyl-hexafluorocyclobutane |
| Sulfonation | SO₃, H₂SO₄ | 3-(2-phenyl-hexafluorocyclobutyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(m-acylphenyl)-2-phenyl-hexafluorocyclobutane |
Polymerization and Oligomerization Studies Involving Fluorinated Cyclobutane Units
Fluorinated cyclobutane units are key components in high-performance polymers, most notably perfluorocyclobutane (PFCB) aryl ether polymers. These materials are prized for their excellent thermal stability, low dielectric constant, low moisture absorption, and high optical transparency.
The primary method for synthesizing PFCB polymers is the thermal [2π+2π] cyclodimerization of aryl trifluorovinyl ether monomers (TFVEs). nih.govgoogle.com This step-growth polymerization process involves heating the monomer, which contains the -O-CF=CF₂ group, to induce a ring-forming reaction that creates the 1,2-disubstituted perfluorocyclobutane linkage. nih.gov
The synthesis of a typical bifunctional monomer for polymerization might involve:
Formation of a salt from a di-functional phenol.
Reaction of the salt with a halo-tetrafluoroethane, such as 1,2-dihalo-1,1,2,2-tetrafluoroethane. google.com
Dehalogenation to yield the aryl trifluorovinyl ether monomer.
Upon heating, these monomers polymerize to form long chains connected by the thermally stable PFCB rings. The properties of the resulting polymer can be precisely tuned by changing the structure of the aromatic spacer between the trifluorovinyl ether groups. For example, using tetrahedral-structured monomers can lead to microporous PFCB aryl ether polymers with very low dielectric constants. nih.gov
| Monomer Type | Polymerization Method | Key Polymer Linkage | Notable Polymer Properties |
| Aryl Trifluorovinyl Ethers | Thermal [2+2] Cyclodimerization | Perfluorocyclobutane (PFCB) | High thermal stability, low dielectric constant, optical transparency. nih.gov |
| TFVEs with -CF₂H groups | Thermal Curing | Cross-linked PFCB network | Low dielectric loss, suitable for high-frequency applications. nih.gov |
| Siloxane-based TFVEs | Piers-Rubinsztajn Reaction & Thermal Curing | Cross-linked PFCB-polysiloxane network | Combines properties of PFCB and polysiloxanes. nih.gov |
Exploration of Bioisosteric Replacements with Fluorinated Cyclobutane Scaffolds
In medicinal chemistry, the strategic replacement of chemical moieties with bioisosteres—substituents with similar physical or chemical properties that produce broadly similar biological effects—is a powerful tool for lead optimization. sci-hub.senih.gov Fluorinated cyclobutane scaffolds have emerged as valuable bioisosteres for several common chemical groups. nih.gov
The introduction of a fluorinated cyclobutane can modulate key drug properties:
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug. cambridgemedchemconsulting.com
Lipophilicity: Fluorine substitution generally increases lipophilicity (logP), which can affect absorption, distribution, and cell permeability. The gem-difluorocyclobutane motif, for instance, is considered a small, polar, yet lipophilic moiety. acs.org
Conformation and Binding: The rigid four-membered ring acts as a conformational constraint, locking part of the molecule into a specific orientation. This can enhance binding affinity to a biological target by reducing the entropic penalty of binding.
pKa Modulation: The electron-withdrawing nature of fluorine atoms can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's ionization state and solubility at physiological pH. cambridgemedchemconsulting.com
For example, the gem-difluorocyclobutane unit was critical in the development of the cancer drug Ivosidenib, where it enhanced metabolic stability while maintaining potency. acs.org Similarly, CF₃-cyclobutanes have been evaluated as unique analogues of the tert-butyl group, showing increased acidity of neighboring groups and variable effects on metabolic stability. acs.org Fluorinated motifs, including fluoroolefins which can be derived from cyclobutanes, have also been studied as peptide bond mimetics, aiming to create peptidomimetics with improved stability and altered conformational preferences. nih.govnih.gov
| Bioisosteric Replacement | Original Group | Fluorinated Cyclobutane Analogue | Impact on Properties | Example Drug Context |
| Metabolic Stability | gem-dimethyl | gem-difluorocyclobutane | Increased resistance to oxidation | Ivosidenib, IPN60090 acs.org |
| Lipophilicity/Acidity | tert-butyl | CF₃-cyclobutane | Increased lipophilicity (logD), increased acidity of adjacent groups | Butenafine, Pinoxaden acs.org |
| Conformational Lock | Flexible alkyl chain | Cyclobutane ring | Reduced conformational freedom, potentially improved binding | General drug design nih.gov |
| Peptide Mimicry | Amide bond | Fluoroalkene (from ring-opening) | Altered conformational profile, increased stability | Peptidomimetic research nih.gov |
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies of Hexafluoro 1,2 Diphenylcyclobutane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the connectivity and spatial arrangement of atoms. For Hexafluoro-1,2-diphenylcyclobutane, both ¹H and ¹⁹F NMR are critical, given the molecule's composition.
¹H NMR and ¹⁹F NMR for Structural Assignments
Proton (¹H) NMR spectroscopy is used to identify the chemical environment of the hydrogen atoms within the molecule. In this compound, the signals from the phenyl groups and any remaining protons on the cyclobutane (B1203170) ring would be of primary interest. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide information about the electronic environment and neighboring atoms. For instance, the protons on the phenyl rings would typically appear in the aromatic region (around 7-8 ppm).
While specific data for this compound is not widely published, representative chemical shifts for related fluorinated organic compounds can be referenced. For example, hexafluorobenzene (B1203771) has a ¹⁹F chemical shift of approximately -164.9 ppm relative to CFCl₃. spectrabase.com The fluorine atoms in this compound would be expected to resonate in a different region due to the aliphatic, strained-ring environment.
Table 1: Representative NMR Data for Structural Moieties in this compound
This table illustrates the expected NMR signals based on typical values for the constituent functional groups.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | Phenyl Protons | 7.0 - 8.0 | Multiplet |
| ¹⁹F | Cyclobutyl Fluorines | -100 to -200 (vs. CFCl₃) | Doublets, Triplets, or Multiplets |
Multi-dimensional NMR for Complex Stereochemistry
The stereochemistry of the cyclobutane ring, particularly the relative orientation of the two phenyl groups (cis or trans), presents a significant analytical challenge. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for unambiguously determining the three-dimensional structure.
COSY (¹H-¹H) : This experiment would reveal scalar coupling between protons, helping to confirm the connectivity within the phenyl groups and any couplings between the phenyl and cyclobutyl moieties.
HSQC (¹H-¹³C) : This experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances.
NOESY : This technique is particularly vital for stereochemical assignment. It detects spatial proximity between nuclei through the Nuclear Overhauser Effect. For this compound, NOESY could distinguish between cis and trans isomers by identifying close spatial relationships between the protons of the two phenyl groups or between a phenyl group and specific fluorine atoms on the cyclobutane ring. Similar NMR studies on the non-fluorinated analog, 1,2-diphenylcyclobutane (B1205685), have successfully used these methods to differentiate between the rigid diequatorial conformation of the trans isomer and the flipping conformation of the cis isomer. researchgate.net
Kinetic NMR for Reaction Monitoring and Rate Determination
Kinetic NMR is a powerful, non-invasive method for studying reaction mechanisms and determining reaction rates in real time. chemrxiv.orgchemrxiv.org By acquiring a series of NMR spectra at regular intervals, the disappearance of reactants and the appearance of products can be quantified by integrating their respective signals. chemrxiv.orgjhu.edu
This technique could be applied to study the synthesis or degradation of this compound. For example, in a synthesis reaction, a series of ¹⁹F NMR spectra could monitor the consumption of a fluorinated starting material and the formation of the hexafluorocyclobutane ring. Plotting the concentration of species over time allows for the determination of the reaction order and the rate constant (k). nih.gov Modern kinetic NMR methods are robust and can even be used when spectral lines are distorted due to changes in the sample during the reaction. chemrxiv.orgchemrxiv.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. caltech.edu This technique provides exact bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would provide unequivocal proof of its molecular structure.
The analysis would confirm:
The puckered nature of the cyclobutane ring.
The precise bond lengths of C-C, C-F, and C-H bonds.
The exact bond angles within the strained four-membered ring.
The relative stereochemistry (cis or trans) of the phenyl substituents.
The packing of the molecules within the crystal lattice.
Table 2: Representative Bond Parameters Expected from X-ray Crystallography
This table shows typical bond lengths for the types of bonds present in the target molecule.
| Bond Type | Typical Bond Length (Å) |
| C-C (in cyclobutane) | ~1.55 |
| C-C (aromatic) | ~1.39 |
| C-F | ~1.35 |
| C-H (aromatic) | ~1.09 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing its vibrational modes. The two techniques are often complementary.
IR Spectroscopy : In the IR spectrum of this compound, one would expect to see characteristic absorption bands for C-H stretching and bending from the phenyl groups, C=C stretching of the aromatic rings, and, most significantly, strong absorptions corresponding to C-F bond stretching. The C-F stretching vibrations typically appear in the 1000-1400 cm⁻¹ region and are usually very intense due to the large change in dipole moment during the vibration.
Raman Spectroscopy : Raman spectroscopy would also detect these vibrations but is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. The symmetric "breathing" mode of the phenyl rings would likely produce a strong Raman signal. Vibrational modes of the cyclobutane skeleton would also be observable. Studies on analogous molecules like diphenylsilane (B1312307) have shown that ring puckering and deformation modes can be assigned with the help of IR and Raman data. jkps.or.kr
Table 3: Expected Vibrational Frequencies
This table outlines the characteristic infrared absorption regions for the key functional groups in this compound.
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Ring Stretching | 1450 - 1600 |
| C-F | Stretching | 1000 - 1400 |
| Aromatic C-H | Out-of-plane Bending | 690 - 900 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₆H₁₀F₆), the high-resolution mass spectrum would show a molecular ion (M⁺) peak corresponding to its exact molecular weight, confirming its elemental composition.
The fragmentation pattern in the mass spectrum would be influenced by the structure's weakest points. Likely fragmentation pathways could include:
Cycloreversion : The four-membered ring could cleave to form fluorinated styrene (B11656) or other smaller fragments.
Loss of Fluorine : Ejection of a fluorine atom or HF molecule.
Loss of Phenyl Groups : Cleavage of the bond connecting a phenyl group to the cyclobutane ring.
Analyzing these fragments helps to piece together the molecule's structure, corroborating findings from NMR and other spectroscopic methods.
Structure Reactivity Relationships in Fluorinated Cyclobutane Systems
Impact of Fluorine Atoms on C-C Bond Strength and Overall Stability of the Ring
Furthermore, the presence of multiple fluorine atoms on the same or adjacent carbon atoms induces a phenomenon known as the "perfluoroalkyl effect." The high electronegativity of fluorine (Pauling scale value of 4.0) causes a strong inductive electron withdrawal from the carbon skeleton. nih.gov This effect strengthens adjacent covalent bonds, including the carbon-carbon (C-C) bonds of the cyclobutane (B1203170) ring. As fluorine atoms are added, the carbon atoms become more electron-poor, which increases the electrostatic interactions and shortens the C-C bonds, thereby enhancing their strength. This contributes to the notable chemical and thermal stability observed in perfluorinated and polyfluorinated systems. Studies on various fluorinated cyclobutanes have demonstrated their increased stability compared to their non-fluorinated counterparts. nih.gov The replacement of hydrogen with fluorine can effectively block metabolic pathways that involve C-H bond hydroxylation, a strategy often used in medicinal chemistry to improve a compound's metabolic profile. nih.gov
Electronic Effects of Fluorine on Reactivity Profiles (e.g., Electrophilicity, Nucleophilicity)
The electronic landscape of the cyclobutane ring is dramatically altered by the presence of six fluorine atoms. Fluorine's powerful electron-withdrawing nature significantly lowers the electron density across the cyclobutane ring. This inductive effect (-I effect) renders the carbon atoms of the ring highly electron-deficient, or electrophilic. nih.gov Consequently, the hexafluoro-1,2-diphenylcyclobutane ring is deactivated towards reactions with electrophiles.
Conversely, the increased partial positive charge on the ring carbons makes the molecule more susceptible to attack by nucleophiles (electron-rich species). nih.govresearchgate.net However, the reactivity in nucleophilic substitution reactions is often tempered by the fact that the fluoride (B91410) ion is a poor leaving group. nih.gov While electron-deficient aryl fluorides can undergo nucleophilic aromatic substitution, analogous reactions on a saturated fluorinated ring are less common. The reactivity towards nucleophiles is therefore complex and depends on the specific reaction conditions and the nature of the attacking nucleophile.
Role of Phenyl Substituents in Modulating Cyclobutane Ring Reactivity and Stereochemical Preferences
The two phenyl groups at the 1- and 2-positions of the cyclobutane ring play a crucial role in modulating the molecule's reactivity and stereochemistry.
Electronic Effects: The phenyl groups can exert both an electron-withdrawing inductive effect and a potentially electron-donating resonance (mesomeric) effect. In the context of the already highly electron-deficient fluorinated ring, the phenyl groups can help to stabilize any transient positive charges that might form on the adjacent carbons during a reaction, for example, through resonance delocalization into the aromatic system. This can influence the regioselectivity of certain reactions.
The interplay between the steric bulk of the phenyl groups and the electronic pull of the fluorine atoms governs the molecule's conformational preferences and its kinetic and thermodynamic reaction profiles. For instance, in dimerization reactions leading to cyclobutane formation, thermodynamic factors often favor the formation of the more stable and less sterically hindered trans-isomers. nih.gov The presence of the phenyl substituents is thus integral to the fine-tuning of the molecule's chemical behavior, adding a layer of complexity beyond the effects of fluorination alone.
Comparison with Non-Fluorinated 1,2-Diphenylcyclobutane (B1205685) Analogues
Comparing this compound with its non-fluorinated counterpart, 1,2-diphenylcyclobutane, highlights the dramatic influence of fluorination on molecular properties and reactivity.
The non-fluorinated 1,2-diphenylcyclobutane is a hydrocarbon whose reactivity is characteristic of strained alkanes and substituted benzenes. It is more susceptible to oxidation and C-H activation reactions compared to its fluorinated analog. nih.gov The introduction of six fluorine atoms fundamentally alters these characteristics. The C-F bonds are stronger and the C-C bonds of the ring are fortified, leading to significantly higher thermal and chemical stability. nih.govrsc.org
The electronic nature of the ring is inverted upon fluorination. The carbon atoms in 1,2-diphenylcyclobutane are relatively electron-rich and can undergo electrophilic attack, whereas in the hexafluoro-derivative, they become strongly electrophilic (electron-poor). nih.gov This leads to opposite reactivity patterns with electron-rich and electron-poor reagents.
Below is a comparative table summarizing the key differences based on established principles and available data for the parent compounds.
| Property | This compound | 1,2-Diphenylcyclobutane |
| Molecular Formula | C₁₆H₁₀F₆ | C₁₆H₁₆ |
| Molecular Weight | 344.24 g/mol | 208.30 g/mol |
| C-C Ring Bond Strength | Increased due to inductive effects of F | Normal for a strained alkane |
| Thermal Stability | High rsc.org | Moderate |
| Ring Carbon Character | Electrophilic (electron-poor) nih.gov | Nucleophilic (electron-rich) |
| Reactivity towards Electrophiles | Low / Deactivated | Moderate |
| Reactivity towards Nucleophiles | Potentially susceptible, but F is a poor leaving group nih.gov | Low |
| Susceptibility to Oxidation | Low nih.gov | High |
Note: Specific experimental data for this compound is limited; properties are inferred from data on analogous perfluorinated compounds and general principles of organofluorine chemistry.
Emerging Research Directions and Future Perspectives on Hexafluoro 1,2 Diphenylcyclobutane
Development of Asymmetric Synthetic Routes to Enantiopure Hexafluoro-1,2-diphenylcyclobutane
No synthetic routes, asymmetric or otherwise, for the preparation of enantiopure this compound have been reported in the reviewed literature. Research on related structures, such as the asymmetric synthesis of some fluorinated cyclobutanes, exists and highlights the general interest in chiral fluorine-containing molecules for applications in medicinal chemistry. However, these methods have not been applied to the specific target compound of this article.
Integration into Advanced Materials Science and Engineering (e.g., Polymers with Enhanced Properties)
There is no available information on the integration of this compound into polymers or any other advanced materials. The general field of fluorinated polymers is well-established, with fluorination often imparting desirable properties such as thermal stability, chemical resistance, and low surface energy. However, no studies have been published that utilize this compound as a monomer or additive to enhance polymer properties.
Catalytic Transformations Utilizing this compound as a Key Synthon
A search for catalytic transformations where this compound serves as a key synthetic building block (synthon) yielded no results. The reactivity of fluorinated cyclobutane (B1203170) rings is an area of interest in organic synthesis, but the specific catalytic applications of this particular compound have not been explored in the available literature.
Q & A
Q. What are the primary synthetic routes for Hexafluoro-1,2-diphenylcyclobutane, and how do reaction conditions influence stereochemical outcomes?
Cyclobutane derivatives are often synthesized via [2+2] photocycloaddition or thermal dimerization of fluorinated alkenes. For fluorinated systems, electron-deficient fluorinated olefins (e.g., tetrafluoroethylene) may undergo cycloaddition with diphenylacetylene under UV irradiation. Reaction temperature and solvent polarity critically affect regioselectivity and stereochemistry, as fluorination alters orbital interactions . Post-synthesis purification via column chromatography (using non-polar solvents) and characterization via NMR (to confirm fluorination patterns) are essential .
Q. How can spectroscopic techniques distinguish structural isomers of this compound?
- NMR : Protons on the cyclobutane ring exhibit distinct coupling patterns (e.g., cis vs. trans phenyl groups).
- NMR : Chemical shifts vary based on fluorine positions (e.g., axial vs. equatorial) and electronic environments.
- X-ray crystallography : Resolves absolute stereochemistry and bond angles, critical for confirming trans/cis configurations of substituents .
Q. What are the thermodynamic stability trends of this compound compared to non-fluorinated analogs?
Fluorination increases ring strain due to the electronegativity of fluorine, which destabilizes the cyclobutane ring. However, hyperconjugative interactions between C-F σ* orbitals and adjacent C-C bonds may partially offset strain. Differential scanning calorimetry (DSC) and computational studies (DFT) can quantify strain energy and compare it to non-fluorinated analogs like 1,2-diphenylcyclobutane .
Advanced Research Questions
Q. How do fluorination patterns influence the reaction kinetics of this compound in ring-opening metathesis or electrophilic aromatic substitution?
Fluorine’s electron-withdrawing effects deactivate the cyclobutane ring toward electrophilic attack but may enhance susceptibility to nucleophilic ring-opening. Kinetic studies using stopped-flow spectroscopy or gas-phase mass spectrometry (e.g., monitoring Cl adducts) can reveal rate constants. For example, hexafluorinated systems may exhibit slower ring-opening rates compared to chlorinated analogs due to stronger C-F bonds .
Q. What computational methods are most effective for modeling the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) accurately predicts bond dissociation energies and transition states. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative stabilization from C-F bonds. Coupling DFT with Molecular Dynamics (MD) simulations can model solvation effects in reaction pathways .
Q. How can conflicting experimental data on the photostability of this compound be resolved?
Discrepancies in UV degradation rates may arise from impurities (e.g., residual catalysts) or variations in light sources. Controlled studies using monochromatic UV lamps (e.g., 254 nm) and high-purity samples (validated via GC-MS) are critical. Time-resolved EPR spectroscopy can identify radical intermediates, clarifying degradation mechanisms .
Methodological Guidance
- Reproducibility in Synthesis : Document exact stoichiometry, light intensity (for photocycloadditions), and inert atmosphere conditions to ensure reproducibility .
- Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, NOESY) and compare crystallographic data with Cambridge Structural Database entries .
- Safety Protocols : Fluorinated compounds may release HF under thermal stress. Use PTFE-lined reactors and conduct reactions in fume hoods with HF scavengers (e.g., CaCO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
